3-(Aminomethyl)benzoic acid
Overview
Description
3-(Aminomethyl)benzoic acid is a compound with the molecular formula C8H9NO2 . It has a molecular weight of 151.16 g/mol . The IUPAC name for this compound is 3-(aminomethyl)benzoic acid .
Molecular Structure Analysis
The InChI string for 3-(Aminomethyl)benzoic acid isInChI=1S/C8H9NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5,9H2,(H,10,11)
. The canonical SMILES string is C1=CC(=CC(=C1)C(=O)O)CN
. Physical And Chemical Properties Analysis
3-(Aminomethyl)benzoic acid has a molecular weight of 151.16 g/mol . It has a computed XLogP3 value of -1.7 . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 151.063328530 g/mol . The topological polar surface area is 63.3 Ų . The heavy atom count is 11 .Scientific Research Applications
Microbial Biosynthesis
3-Aminobenzoic acid (3AB) serves as a building block in the microbial biosynthesis of various natural products with biological activities. A study by Zhang and Stephanopoulos (2016) developed a microbial system in Escherichia coli for de novo 3AB production from glucose. They improved 3AB production by 15 times using an E. coli co-culture engineering approach, demonstrating its potential in metabolic engineering (Zhang & Stephanopoulos, 2016).
Synthetic Chemistry
G. Yong (2010) synthesized 3,5-bis(aminomethyl)benzoic acid via a cost-effective method using 3,5-dimethylbenzoic acid, highlighting its application in commercialization due to simple post-treatment and lower cost compared to other methods (Yong, 2010).
Natural Product Biosynthesis
The compound 3,5-AHBA, a precursor to 3-aminobenzoic acid, is crucial in the biosynthesis of various natural products, including naphthalenic and benzenic ansamycins, and mitomycins. Kang, Shen, and Bai (2012) reviewed this biosynthesis from genetic, chemical, and biochemical perspectives, illustrating the compound's role in producing significant natural substances (Kang, Shen, & Bai, 2012).
Peptidomimetics and Combinatorial Chemistry
Pascal et al. (2000) discussed the synthesis of 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) for use in peptidomimetics and combinatorial chemistry. This novel unnatural amino acid shows promise due to its distinct functionalities, useful in synthesizing complex molecules (Pascal, Sola, Labéguère, & Jouin, 2000).
Antibacterial Applications
Satpute, Gangan, and Shastri (2018) synthesized novel 3-Hydroxy benzoic acid hybrid derivatives, demonstrating potential antibacterial activity. This synthesis approach could lead to new chemotherapeutic agents in drug development (Satpute, Gangan, & Shastri, 2018).
Solar Cell Technology
Hu et al. (2018) utilized a bifunctional conjugated organic molecule 4‐(aminomethyl) benzoic acid hydroiodide in perovskite solar cells, enhancing the stability and efficiency of these cells. This research underscores the compound's utility in improving renewable energy technologies (Hu et al., 2018).
Safety And Hazards
properties
IUPAC Name |
3-(aminomethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWYUZQBLVUEPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333445 | |
Record name | 3-(aminomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)benzoic acid | |
CAS RN |
2393-20-6 | |
Record name | 3-(aminomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Aminomethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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